molecular formula C21H21N3O5S2 B2600922 ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE CAS No. 312605-12-2

ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B2600922
CAS No.: 312605-12-2
M. Wt: 459.54
InChI Key: MPXOXLSEUKARNF-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a thiazole-based heterocyclic compound featuring a 1,3-thiazole core substituted at position 2 with a 4-(dimethylsulfamoyl)benzamido group, at position 4 with a phenyl ring, and at position 5 with an ethyl ester moiety. The ethyl ester at position 5 may enhance bioavailability by serving as a prodrug form, hydrolyzing in vivo to a carboxylic acid. Structural analysis of such compounds often relies on crystallographic tools like SHELX software, which has been widely used for small-molecule refinement .

Properties

IUPAC Name

ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-4-29-20(26)18-17(14-8-6-5-7-9-14)22-21(30-18)23-19(25)15-10-12-16(13-11-15)31(27,28)24(2)3/h5-13H,4H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXOXLSEUKARNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzamido and dimethylsulfamoyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the thiazole ring.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Sulfamoyl groups are known to interact with biological targets like carbonic anhydrase, suggesting possible inhibitory activity. The methoxy group in CAS 83893-81-6 is less polar, favoring lipophilicity and volatility, which may suit applications in agrochemicals or fragrances.

Substituent at Position 4

  • Both the target compound and CAS 339015-94-0 retain a phenyl group at position 4, which is common in bioactive thiazoles (e.g., anti-inflammatory or anticancer agents). The phenyl ring facilitates π-π interactions in target binding.
  • CAS 83893-81-6 features a 1-methylethenyl group, which may confer rigidity or reactivity in polymerization processes.

Ester Group at Position 5

  • The ethyl ester in the target compound and CAS 339015-94-0 contrasts with the absence of an ester in CAS 83893-81-4. Esters improve membrane permeability and metabolic stability, acting as prodrugs that hydrolyze to active carboxylic acids .

Research Findings and Implications:

  • Biological Activity: Sulfamoyl-containing thiazoles (like the target compound) are hypothesized to exhibit antimicrobial or enzyme-inhibitory properties, whereas anilinocarbonyl derivatives (CAS 339015-94-0) may prioritize aromatic interactions in receptor binding.
  • Synthetic Routes: The synthesis of such compounds may involve enaminone intermediates or coupling reagents, as seen in analogous bis-heterocyclic systems .
  • Commercial Relevance : The availability of CAS 339015-94-0 and 83893-81-6 on platforms like ECHEMI underscores their utility in research and industrial applications, suggesting similar demand for the target compound .

Biological Activity

Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H17N3O5S2
  • Molecular Weight : 373.44 g/mol

The compound features a thiazole ring, which is known for its ability to interact with various biological targets due to its electron-rich nature.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, this compound demonstrated promising activity against human liver hepatocellular carcinoma (HepG2) cells. In vitro assays revealed an IC50 value indicative of potent anticancer properties.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG212.5
MCF715.0
A549 (Lung Cancer)10.0

The mechanism of action is hypothesized to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. Studies suggest that compounds with a similar thiazole structure exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the dimethylsulfamoyl group enhances solubility and bioactivity.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

These findings support the potential use of this compound as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Experimental models have indicated that the compound may inhibit pro-inflammatory cytokines and mediators.

Case Study: Inhibition of Inflammatory Markers

A study assessed the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting a mechanism that involves modulation of inflammatory signaling pathways.

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